4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Description
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: Not explicitly provided in evidence) is a pyrazole-based carboxylic acid derivative with a chlorine substituent at the 4-position and an ethyl group at the 1-position. This compound is a key intermediate in synthesizing agrochemicals and pharmaceuticals due to its reactive carboxylic acid group and halogen substitution, which facilitate further functionalization .
Properties
IUPAC Name |
4-chloro-2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZXVMWVZJUGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343434 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400756-39-0 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of 4-ethyl-1H-pyrazole-5-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Chlorine Position : Moving the chlorine from the 4- to 5-position (e.g., 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid) alters electronic properties and reactivity, favoring nucleophilic substitution at different sites .
- Substituent Effects : Ethyl and methyl groups at the 1- or 3-positions influence steric bulk and solubility. For instance, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits reduced solubility in polar solvents compared to the parent compound .
- Aryl Substitutions : Introducing chlorinated aryl groups (e.g., in 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-...) enhances stability via intramolecular hydrogen bonding and π-π interactions, critical for solid-state applications .
Physicochemical and Reactivity Differences
| Property | This compound | 4-Chloro-3-ethyl-1-methyl Analog | 5-Chloro-1-ethyl-3-methyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~186.6 | 200.6 | 188.6 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Moderate in polar aprotic solvents | Lower in water | Higher in DMSO |
| Reactivity | Carboxylic acid → amides, esters | Steric hindrance slows reactions | Enhanced electrophilicity at C4 |
Notes:
- The carboxylic acid group enables esterification or amidation, but steric effects in 3-ethyl-1-methyl analogs reduce reaction rates .
- 5-Chloro derivatives (e.g., 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid) show greater electrophilicity at the 4-position, making them preferable for coupling reactions .
Biological Activity
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, a class of compounds that has garnered significant attention due to their diverse biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and an ethyl group on the pyrazole ring. Its potential applications span various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : C₆H₇ClN₂O₂
- Molecular Weight : 162.58 g/mol
- Structure : The compound features a five-membered pyrazole ring with a carboxylic acid functional group at the 5-position and a chloro group at the 4-position.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various biochemical pathways .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD | |
| 4-Chloro-3-methyl-1H-pyrazole | HepG2 (Liver) | TBD | |
| Pazopanib | Renal | 0.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been documented. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain derivatives have demonstrated selectivity towards COX-2, providing a therapeutic advantage in treating inflammatory conditions without significant gastrointestinal toxicity .
Table 2: Inhibitory Activity Against COX Enzymes
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | |
| Celecoxib | 54.65 | 0.01 | >1000 |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. This includes efficacy against both bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the carboxylic acid group allows for hydrogen bonding interactions with target proteins, while the chloro substituent may enhance lipophilicity, facilitating membrane penetration.
Biochemical Pathways
The compound influences several biochemical pathways:
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
- Inhibition of Pro-inflammatory Mediators : Reduces levels of prostaglandins and cytokines.
- Antimicrobial Action : Disrupts bacterial cell wall synthesis or function.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Anticancer Study : A recent study evaluated a series of pyrazole derivatives for their antiproliferative effects on various cancer cell lines, highlighting the promising activity of those with chloro and ethyl substitutions .
- Inflammation Model : In vivo models demonstrated that compounds similar to this compound exhibited significant reduction in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .
Q & A
Q. What are the established synthetic routes for 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid, and what are their critical optimization parameters?
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was prepared by cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with hydrolysis under basic conditions to yield the carboxylic acid derivative . Key optimization parameters include reaction temperature (typically 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to minimize side products like unreacted intermediates or over-chlorinated byproducts.
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- 1H NMR : The ethyl group (CH2CH3) appears as a triplet (~1.3 ppm) and quartet (~4.0 ppm), while the pyrazole ring protons resonate between 6.5–8.5 ppm. The carboxylic acid proton (if present) is typically broad near 12–13 ppm.
- 13C NMR : The carboxylic carbon appears at ~165–170 ppm, and the pyrazole carbons are observed between 100–150 ppm.
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while N–H (pyrazole) and C–Cl stretches appear at ~3100 cm⁻¹ and 650–750 cm⁻¹, respectively .
Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard. For example, the crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid was determined in monoclinic space group P2/c with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. Data refinement included absorption corrections (ψ-scan) and validation via R-factor analysis (R = 0.072) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can calculate molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and Mulliken charges. For pyrazole derivatives, MEP maps reveal nucleophilic regions at the carboxylic oxygen and electrophilic zones near the chlorine atom, guiding reactivity in substitution reactions . HOMO-LUMO gaps (~4–5 eV) correlate with stability against oxidation.
Q. What strategies address contradictions in spectral vs. crystallographic data for pyrazole-carboxylic acid derivatives?
Discrepancies may arise from polymorphism (different crystal packing) or dynamic effects in solution (e.g., tautomerism). Validate by:
Q. How can reaction conditions be tailored to improve yields in halogenation steps for pyrazole intermediates?
Chlorination at the 4-position is achieved using POCl3 or SOCl2. Optimize by:
- Controlling temperature (0–5°C for regioselectivity).
- Using catalysts like DMF (Vilsmeier-Haack conditions) to activate carbonyl groups.
- Quenching with ice-water to prevent over-chlorination. Yields >80% are reported for analogous compounds under these conditions .
Q. What mechanistic insights explain the biological activity of pyrazole-carboxylic acid derivatives?
The carboxylic acid group enhances binding to enzymatic active sites via hydrogen bonding (e.g., COX-2 inhibition). Chlorine and ethyl groups influence lipophilicity (logP ~2.5), affecting membrane permeability. Structure-activity relationship (SAR) studies on similar compounds show that electron-withdrawing substituents (Cl, NO2) at the 4-position enhance anti-inflammatory and antimicrobial potency .
Methodological Challenges
Q. How can solvent effects be mitigated in the recrystallization of this compound?
Use mixed solvents (e.g., ethanol-water) to balance solubility and polarity. Slow cooling (0.5°C/min) promotes large, high-quality crystals for XRD. For hygroscopic samples, employ anhydrous diethyl ether or hexane as antisolvents .
Q. What analytical workflows validate purity in multi-step syntheses of this compound?
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8–10 min in 60:40 acetonitrile/water + 0.1% TFA.
- LC-MS : Confirm molecular ion ([M-H]⁻ at m/z 188.61) and absence of chlorinated byproducts.
- Elemental Analysis : Match calculated (C, 44.57%; H, 4.81%; N, 14.85%) and observed values within ±0.3% .
Q. How do steric and electronic factors influence the regioselectivity of substituents on the pyrazole ring?
The 1-ethyl group directs electrophilic substitution to the 4-position due to steric hindrance at the 3- and 5-positions. Electron-withdrawing groups (e.g., Cl) deactivate the ring, favoring meta-substitution in further reactions. Computational NBO analysis confirms charge distribution at critical positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
